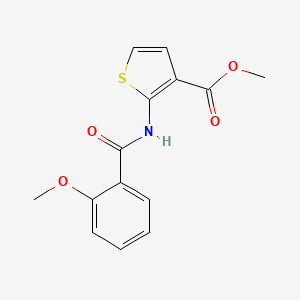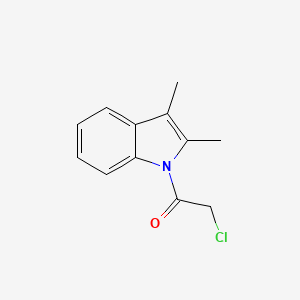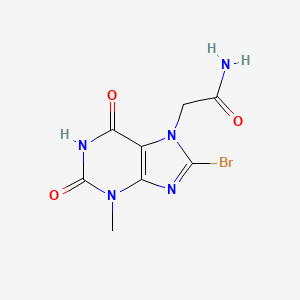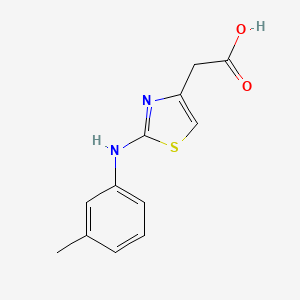
Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate” is a chemical compound. It’s a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been studied extensively due to their wide range of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .科学的研究の応用
Asymmetric Michael Addition Catalysis
Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, including derivatives similar to the subject compound, has been developed to achieve high enantioselectivity. This process is significant for the synthesis of optically active compounds, which are crucial in drug development and other areas of medicinal chemistry (Inokuma, Hoashi, & Takemoto, 2006).
Heterocyclic Compound Synthesis
Research on the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines indicates the utility of thiophene derivatives in creating new heterocyclic systems. Such compounds have potential applications in drug discovery and development due to their unique structural and pharmacological properties (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Antimicrobial and Antioxidant Activities
Thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore, which share structural similarities with the compound of interest, have been synthesized and tested for activity against various bacterial and fungal strains. These studies highlight the potential of thiophene derivatives in developing new antimicrobial and antioxidant agents (Vikram, Amperayani, & Umadevi, 2021).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, which are structurally related to "Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate," have been studied for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. This research is essential for developing new materials that can prevent corrosion in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Safety and Hazards
将来の方向性
Thiophene derivatives, including “Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate”, continue to be a subject of interest in various fields due to their wide range of properties and applications. Future research may focus on exploring their potential uses in medicinal chemistry, material science, and industrial chemistry .
作用機序
Target of Action
The primary targets of Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate are currently unknown. The compound is a derivative of thiophene, which is known to interact with a variety of biological targets . .
Mode of Action
As a derivative of thiophene, it may share some of the interactions that thiophene compounds have with biological targets . .
Biochemical Pathways
Thiophene derivatives are known to have a variety of effects on biochemical pathways
Result of Action
As a derivative of thiophene, it may share some of the effects that thiophene compounds have at the molecular and cellular level . .
特性
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-11-6-4-3-5-9(11)12(16)15-13-10(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWGTFSHFDLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979177.png)



![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2979181.png)
![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)
![7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2979185.png)
![3,4-difluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2979186.png)
![4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2979189.png)


